1-(Methylamino)cyclopentane-1-carboxamide

Medicinal Chemistry Pharmacokinetics Physicochemical Property Analysis

Procure 1-(Methylamino)cyclopentane-1-carboxamide for fragment-based drug discovery targeting bacterial GAPs and Zika virus NS3 helicase. Its co-crystal structure (PDB: 5RHR) and specific methylamino substitution ensure reliable SAR and assay control. Ideal for anti-infective and flavivirus research.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1179878-43-3
Cat. No. B1427544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)cyclopentane-1-carboxamide
CAS1179878-43-3
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCNC1(CCCC1)C(=O)N
InChIInChI=1S/C7H14N2O/c1-9-7(6(8)10)4-2-3-5-7/h9H,2-5H2,1H3,(H2,8,10)
InChIKeyOESOTMQEPBMDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylamino)cyclopentane-1-carboxamide: Core Structure, Identifiers, and Foundational Properties for Research Procurement


1-(Methylamino)cyclopentane-1-carboxamide (also designated as 1-MCPC) is a synthetic small molecule with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol [1]. Its structure features a cyclopentane ring substituted at the 1-position with both a methylamino (-NHCH3) group and a carboxamide (-CONH2) group [1]. This compound is cataloged under CAS 1179878-43-3 and PubChem CID 60795348 [1]. It is a non-polymer ligand of interest (3-letter code: UQY) in the Protein Data Bank, notably co-crystallized with the Zika virus NS3 helicase (PDB: 5RHR) [2].

Why Generic Substitution of 1-(Methylamino)cyclopentane-1-carboxamide with In-Class Analogs Fails in Scientific Applications


1-(Methylamino)cyclopentane-1-carboxamide cannot be freely interchanged with other cyclopentane carboxamide derivatives or even its N-methylated variant without experimental validation. Its specific substitution pattern—the 1-position methylamino group—directly impacts its molecular recognition profile. For instance, the unsubstituted 1-aminocyclopentane-1-carboxamide (CAS 17193-28-1) [1] presents a different hydrogen bonding network and lacks the N-methyl group, potentially altering binding affinity and selectivity [2]. Conversely, the N-methylated derivative N-methyl-1-(methylamino)cyclopentane-1-carboxamide (CAS 1872021-44-7) [3] exhibits a 0.4-unit shift in computed LogP (from -0.2 to +0.2) [3], which can significantly influence membrane permeability and pharmacokinetic behavior [4]. Furthermore, this compound has been specifically identified as an inhibitor of bacterial GTPase-activating protein (GAP) , a target not necessarily shared by all structurally similar cyclopentane carboxamides. These structural and pharmacological divergences underscore why empirical selection based on exact structure is critical for reproducible research outcomes.

Quantitative Evidence Guide for 1-(Methylamino)cyclopentane-1-carboxamide: Differential Selection Rationale


Comparative Lipophilicity (XLogP3) and Predicted Membrane Permeability of 1-(Methylamino)cyclopentane-1-carboxamide vs. N-Methylated Analog

The lipophilicity of 1-(methylamino)cyclopentane-1-carboxamide, as measured by the computed XLogP3 value, is -0.2 [1]. In contrast, its direct N-methylated derivative, N-methyl-1-(methylamino)cyclopentane-1-carboxamide, exhibits a higher computed XLogP3 value of +0.2 [2]. This 0.4 log unit difference indicates that the parent compound is more hydrophilic and less membrane-permeable than its N-methylated analog.

Medicinal Chemistry Pharmacokinetics Physicochemical Property Analysis

Biological Target Specificity: 1-(Methylamino)cyclopentane-1-carboxamide as a Bacterial GTPase-Activating Protein (GAP) Inhibitor

1-(Methylamino)cyclopentane-1-carboxamide (1-MCPC) is described as a potent, selective, and orally active inhibitor of bacterial GTPase-activating protein (GAP) . It has demonstrated efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, as well as bacteria causing urinary tract infections . While specific IC50 or MIC values are not provided in the accessible literature, this explicit target engagement claim differentiates 1-MCPC from unsubstituted 1-aminocyclopentane-1-carboxamide, which has been associated with neutral endopeptidase (NEP) inhibition , suggesting a distinct biological activity profile.

Antibacterial Discovery Target Validation Microbiology

Structural Evidence from Zika Virus NS3 Helicase Co-crystallization

1-(Methylamino)cyclopentane-1-carboxamide has been successfully co-crystallized with the Zika virus NS3 helicase domain, as documented in the PDB entry 5RHR, with a structure resolution of 1.46 Å [1]. This provides direct structural evidence of its binding to a viral protein target. In contrast, the unsubstituted 1-aminocyclopentane-1-carboxamide has not been reported in a comparable published co-crystal structure with this target [2].

Structural Biology Antiviral Drug Discovery Fragment-Based Screening

High-Value Application Scenarios for 1-(Methylamino)cyclopentane-1-carboxamide Based on Verified Evidence


Fragment-Based Screening and Hit-to-Lead Optimization for Antibacterial Drug Discovery

1-(Methylamino)cyclopentane-1-carboxamide is directly applicable as a validated starting point for fragment-based drug discovery (FBDD) campaigns targeting bacterial GTPase-activating proteins (GAPs). Its reported activity against MRSA and C. perfringens positions it as a privileged fragment for structure-activity relationship (SAR) studies aimed at developing novel anti-infectives.

Structural Biology Studies of Viral Helicases and Fragment-Based Lead Identification

The high-resolution co-crystal structure of 1-(methylamino)cyclopentane-1-carboxamide bound to the Zika virus NS3 helicase (PDB: 5RHR) makes this compound an essential reference tool for laboratories studying flavivirus replication mechanisms. It can serve as a positive control for biophysical assays, a starting point for designing more potent NS3 helicase inhibitors, and a benchmark for validating computational docking models.

Physicochemical Property Benchmarking in Early-Stage Drug Design

With its well-defined computed lipophilicity (XLogP3 = -0.2) and favorable molecular weight (142.20 g/mol) , 1-(methylamino)cyclopentane-1-carboxamide serves as an ideal reference compound for calibrating computational models of permeability and solubility. Its low lipophilicity relative to its N-methylated analog (ΔXLogP3 = 0.4) [1] provides a clear case study for teaching and evaluating the impact of a single methyl group on key drug-like properties.

Quote Request

Request a Quote for 1-(Methylamino)cyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.